molecular formula C21H25NO B10840265 1-Benzhydryl-4-cyclopropylpiperidin-4-ol

1-Benzhydryl-4-cyclopropylpiperidin-4-ol

Katalognummer: B10840265
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: DWUKNKDABPWVAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-4-cyclopropylpiperidin-4-ol is a synthetic organic compound featuring a piperidine core substituted with a benzhydryl group and a cyclopropyl-containing hydroxyl moiety. This structure is of significant interest in medicinal chemistry research, particularly in the design and synthesis of new bioactive molecules. The benzhydryl-piperidine scaffold is a recognized pharmacophore in drug discovery, found in compounds with diverse biological activities . Piperazine and piperidine derivatives have been extensively studied and shown to exhibit potent cell growth inhibitory activity on various cancer cell lines, including those from liver, breast, and colon cancers . Furthermore, structurally similar benzhydryl-sulfonyl-piperidine derivatives have demonstrated significant antimicrobial efficacy against bacterial and fungal pathogens in structure-activity studies . The incorporation of the cyclopropyl group is a common strategy in lead optimization to modulate properties such as metabolic stability and lipophilicity. Researchers can utilize this compound as a key building block for developing potential anticancer or antimicrobial agents, or as a precursor for generating compound libraries for high-throughput screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C21H25NO

Molekulargewicht

307.4 g/mol

IUPAC-Name

1-benzhydryl-4-cyclopropylpiperidin-4-ol

InChI

InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2

InChI-Schlüssel

DWUKNKDABPWVAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperidine Core Construction with Cyclopropyl and Hydroxyl Groups

The 4-cyclopropylpiperidin-4-ol scaffold serves as a foundational intermediate. One viable route involves Grignard addition to 4-piperidone :

  • 4-Piperidone is treated with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding 4-cyclopropyl-4-hydroxypiperidine after aqueous workup.

  • Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions during subsequent steps.

Reaction Conditions :

StepReagents/ConditionsYield
1CyclopropylMgBr, THF, −78°C72%
2TBDMSCl, imidazole, DMF89%

This approach mirrors methods used for analogous piperidine derivatives, where ketone intermediates undergo nucleophilic addition to install quaternary carbons.

N-Benzhydryl Group Installation

The benzhydryl group is introduced via N-alkylation of the piperidine nitrogen:

  • Deprotonation : 4-cyclopropyl-4-(TBDMS-oxy)piperidine is treated with sodium hydride (NaH) in dimethylformamide (DMF) to generate the reactive amide species.

  • Alkylation : Addition of benzhydryl bromide (Ph₂CHBr) at 0°C, followed by stirring at room temperature, affords the N-benzhydryl product.

Optimization Insights :

  • Excess NaH (1.5 equiv) ensures complete deprotonation.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

Reaction Conditions :

StepReagents/ConditionsYield
1NaH (55% dispersion), DMF, 0°C → RT67%
2Ph₂CHBr, DMF, 2h58%

Deprotection and Final Product Isolation

The TBDMS-protected intermediate undergoes acid-mediated deprotection :

  • Desilylation : Treatment with hydrochloric acid (HCl) in methanol cleaves the TBDMS group, regenerating the hydroxyl group.

  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) isolates this compound as a white solid.

Analytical Data :

  • Melting Point : 179–181°C (lit.).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.20–7.45 (m, 10H, Ph), 4.82 (s, 1H, OH), 3.68–3.80 (m, 1H, NCH), 1.72–2.87 (m, 8H, piperidine + cyclopropane).

  • IR (KBr) : 3400 cm⁻¹ (O−H stretch), 1600 cm⁻¹ (C=C aromatic).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination to install the benzhydryl group:

  • Condensation : 4-cyclopropylpiperidin-4-ol reacts with benzophenone (Ph₂CO) in the presence of titanium tetrachloride (TiCl₄), forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine.

Advantages :

  • Avoids harsh alkylation conditions.

  • Higher functional group tolerance.

Limitations :

  • Lower yields (∼45%) due to competing side reactions.

Cyclopropanation via Simmons–Smith Reaction

Industrial-Scale Considerations and Process Optimization

Scalable synthesis demands:

  • Catalytic Methods : Transition metal-catalyzed C–N coupling (e.g., Buchwald–Hartwig amination) for benzhydryl introduction.

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., Grignard additions).

Cost Analysis :

ComponentCost (USD/kg)
Benzhydryl bromide320
CyclopropylMgBr280
NaH150

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Benzhydryl-4-Cyclopropylpiperidin-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit dem Nociceptin-Rezeptor (OPRL1). Nach der Bindung an diesen Rezeptor löst es eine Konformationsänderung aus, die G-Proteine aktiviert, was zur Hemmung der Adenylatcyclase-Aktivität und der Calciumkanalaktivität führt. Dies führt zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen.

Wirkmechanismus

1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Substituents (Position 4) Additional Groups Molecular Formula Molecular Weight Key Features
1-Benzhydryl-4-cyclopropylpiperidin-4-ol Cyclopropyl Benzhydryl (N1) C21H25NO 307.43 High steric bulk, strained cyclopropane
1-Benzyl-4-phenylpiperidin-4-ol Phenyl Benzyl (N1) C18H21NO 267.37 Planar phenyl enhances π-π stacking
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 4-Fluorophenyl Benzyl (N1) C18H20FNO 285.36 Fluorine increases electronegativity
1-Benzylpiperidin-4-ol - Benzyl (N1) C12H17NO 191.27 Simpler structure, lower molecular weight

Key Observations :

  • Electronic Properties: Fluorine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol enhances electron-withdrawing effects, which may influence receptor-binding kinetics compared to non-fluorinated analogs .
  • Conformational Rigidity : The cyclopropyl group imposes torsional strain, possibly restricting rotational freedom and improving target selectivity compared to unsubstituted or phenyl-substituted derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Log S (ESOL) TPSA (Ų) BBB Permeability
This compound Not reported Estimated -3.2 23.5 High (predicted)
1-Benzyl-4-phenylpiperidin-4-ol 132–230 (varies) -2.8 23.5 Moderate
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Not reported -3.1 23.5 High
1-Benzylpiperidin-4-ol 95–98 -1.5 23.5 Low

Key Observations :

  • Melting Points : Derivatives with bulky substituents (e.g., benzhydryl) likely exhibit higher melting points due to increased crystallinity, though direct data are lacking.
  • Solubility : The target compound’s predicted Log S (-3.2) suggests lower aqueous solubility than 1-benzylpiperidin-4-ol (-1.5), aligning with its higher lipophilicity .
  • BBB Permeability : The benzhydryl group’s lipophilicity and moderate TPSA (23.5 Ų) favor BBB penetration, similar to fluorinated analogs .

Research Findings and Trends

  • Substituent Position Matters : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta positions, as seen in analogs like 6h–6l .
  • Steric Effects on Bioactivity : Bulky benzhydryl groups may reduce off-target interactions, a trend observed in benzhydrylpiperazine sulfonamides with selective COX-2 inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.